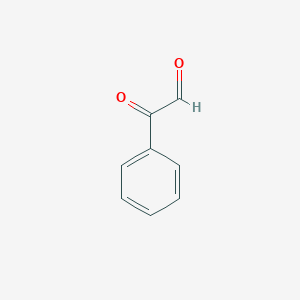

Phenylglyoxal

Beschreibung

Significance and Research Trajectory of Phenylglyoxal

This compound's prominence in the scientific community stems largely from its utility as a chemical modification agent, particularly for arginine residues in proteins. ontosight.aiontosight.ai This specific reactivity has made it an invaluable tool for biochemists and molecular biologists studying enzyme mechanisms, protein structure, and function. pnas.orgrupress.org The modification of arginine by this compound can lead to the inactivation of enzymes, allowing researchers to identify essential arginine residues critical for catalytic activity. ontosight.aipnas.org

The research trajectory of this compound has expanded from its initial use in fundamental protein chemistry to more complex applications in chemical biology and medicinal chemistry. ontosight.ai It is now employed in the development of covalent inhibitors, which are of significant interest in drug discovery. ucsf.edu Furthermore, its application has been extended to the study of post-translational modifications, such as citrullination, a process implicated in various diseases. mdpi.com

Historical Context of this compound Research

The exploration of this compound's reactivity dates back to the early 20th century. In 1916, Otto Diels observed that vicinal dicarbonyl compounds, like this compound, selectively react with terminal amidines. This foundational discovery laid the groundwork for its later application in protein chemistry. By the mid-20th century, researchers began to systematically investigate the reaction of this compound with amino acids, noting its high reactivity with arginine. researchgate.net

A significant milestone in its historical application was the work of Kenji Takahashi in 1968, who detailed the reaction of this compound with arginine residues in proteins, solidifying its status as an arginine-specific reagent. ucsf.edu Early synthetic methods for this compound included the thermal decomposition of a sulfite derivative of its oxime and the oxidation of acetophenone with selenium dioxide, a method published in 1943. wikipedia.orgorgsyn.org Over the years, more convenient and safer synthetic routes have been developed. orgsyn.orggoogle.com

Current Research Landscape and Future Directions of this compound Studies

The current research landscape for this compound is vibrant and diverse. It continues to be a go-to reagent for identifying essential arginine residues in a wide array of proteins, including enzymes like aldose reductase and creatine kinase. pnas.orgnih.gov Recent advancements have focused on developing this compound-based bioconjugation reagents for attaching probes like biotin and fluorescent dyes to proteins, facilitating their detection and study.

A burgeoning area of research involves the use of this compound and its derivatives in the design of targeted covalent inhibitors for therapeutic purposes. ucsf.edu For instance, it has been explored in the context of developing inhibitors for challenging drug targets like K-Ras(G12R). ucsf.edu Furthermore, its specific reaction with citrulline under acidic conditions is being exploited to develop antibody-independent methods for detecting citrullinated proteins, which are important biomarkers in diseases like rheumatoid arthritis. mdpi.com

Future research is likely to focus on expanding the repertoire of this compound-based chemical probes with enhanced functionalities. There is also significant potential in its application for the synthesis of complex heterocyclic compounds with potential biological and pharmaceutical activities. researchgate.netrsc.org The development of more efficient and selective catalytic systems for this compound conversion also remains an active area of investigation. researchgate.net

Detailed Research Findings

Key Properties and Reactions of this compound

| Property/Reaction | Description | References |

| Chemical Formula | C₈H₆O₂ | ontosight.ai |

| Appearance | Yellow liquid (anhydrous), white crystalline solid (hydrate) | ontosight.aiwikipedia.org |

| Primary Reactivity | Specific modification of arginine residues in proteins. | ontosight.aiontosight.ai |

| Other Reactions | Reacts with citrulline under acidic conditions; used in the synthesis of heterocyclic compounds. | mdpi.comresearchgate.net |

Selected Applications of this compound in Research

| Research Area | Application of this compound | Key Findings | References |

| Enzymology | Inactivation of creatine kinase | Identified three essential arginine residues at the nucleotide-binding site. | pnas.orgpnas.org |

| Enzymology | Inhibition of aldose reductase | Revealed the role of specific arginine residues in coenzyme binding and catalysis. | nih.gov |

| Bioconjugation | Development of triazolyl-phenylglyoxal reagents | Enabled the efficient labeling of peptides and proteins with biotin and fluorescent dyes. | |

| Drug Discovery | Covalent modification of K-Ras(G12R) | Demonstrated the potential for developing allele-specific covalent inhibitors. | ucsf.edu |

| Proteomics | Detection of citrullinated proteins | Provided an antibody-independent method for visualizing citrullinated proteins. | mdpi.com |

Eigenschaften

IUPAC Name |

2-oxo-2-phenylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUGVDODNPJEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025888 | |

| Record name | Phenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-12-0 | |

| Record name | Phenylglyoxal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | phenylglyoxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenylglyoxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoylformaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLGLYOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N45G3015PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies of Phenylglyoxal

Established Synthetic Pathways for Phenylglyoxal

Several methods have been developed for the synthesis of this compound, with the oxidation of acetophenone being a primary route.

A well-established and common method for preparing this compound is the oxidation of acetophenone using selenium dioxide (SeO₂). wikipedia.orgnih.govsggscollegepatnacity.ac.in This reaction, often referred to as the Riley oxidation, specifically oxidizes the α-methylene group adjacent to the carbonyl group to a 1,2-dicarbonyl compound. sggscollegepatnacity.ac.inadichemistry.com

The process typically involves refluxing acetophenone with a molar equivalent of selenium dioxide in a solvent such as dioxane or ethanol, often with a small amount of water present. orgsyn.orgresearchgate.net For example, a procedure involves heating a mixture of dioxane, selenium dioxide, and water, followed by the addition of acetophenone and refluxing for several hours. orgsyn.org After the reaction, the precipitated selenium is removed, and the this compound is isolated by distillation under reduced pressure, yielding a yellow liquid. orgsyn.org Yields for this method are reported to be in the range of 69–72%. orgsyn.org A study optimizing this reaction reported yields of over 98% based on acetophenone. researchgate.net

The reaction can be performed using various solvents, but dioxane and ethanol are common choices. orgsyn.orgresearchgate.net Using an excess of acetophenone as the solvent has been reported, but with less satisfactory results. orgsyn.org

Table 1: Conditions for Selenium Dioxide Oxidation of Acetophenone

| Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acetophenone, Selenium Dioxide | Dioxane, Water | Reflux for 4 hours | 69-72% | orgsyn.org |

| Acetophenone, Selenium Dioxide | Dioxane or Ethanol, Water | 90°C | >98% | researchgate.net |

While selenium dioxide oxidation is prevalent, several other synthetic pathways to this compound have been reported. orgsyn.orgorgsyn.org

Oxidation of Phenacyl Bromide: this compound can be synthesized by the oxidation of phenacyl bromide using dimethyl sulfoxide (DMSO). orgsyn.org However, another report indicates that using DMSO with hydrobromic acid for the oxidation of acetophenone generates a crude solution of this compound, but the yield was only 10%. google.com

From Isonitrosoacetophenone: this compound has been prepared from isonitrosoacetophenone, either via a bisulfite compound or by treatment with nitrosylsulfuric acid or nitrous acid. orgsyn.orgorgsyn.org

Oxidation of Benzoylcarbinol: The oxidation of benzoylcarbinol with cupric acetate is another method for preparing this compound. orgsyn.orgorgsyn.org

Hydrolysis of α,α-Dibromoacetophenone: The reaction of α,α-dibromoacetophenone with morpholine followed by acidic hydrolysis yields this compound. orgsyn.org Another route involves the action of warm, dilute alkali on dibromoacetophenone. wikipedia.org

From Styrene Derivatives: A one-step process involves reacting a substituted acetophenone with a source of a nitrosonium ion in water in the presence of a strong mineral acid. google.com Another method involves the oxidation of styrenes using iodine and 2-iodoxybenzoic acid (IBX) in DMSO to form this compound as an intermediate. rsc.org

From Mandelic Acid: While not a direct synthesis, this compound is involved in the metabolism of mandelic acid. asm.org Conversely, mandelic acid can be formed from this compound through an intramolecular Cannizzaro reaction or by the action of warm, dilute sodium hydroxide. wikipedia.orgasianpubs.orgorgsyn.org

Selenium Dioxide Oxidation of Acetophenone

Synthesis of this compound Derivatives

The reactivity of this compound allows for the synthesis of various derivatives, which are used as reagents in biochemical studies.

p-Azidothis compound (p-APG) is a heterobifunctional, photoactivatable cross-linking reagent. nih.gov Its synthesis involves a multi-step process starting from p-aminoacetophenone. nih.gov

The synthesis pathway is as follows:

Diazotization: p-Aminoacetophenone is diazotized. nih.gov

Azide Formation: The resulting intermediate is reacted with sodium azide to produce p-azidoacetophenone. nih.gov

Oxidation: The p-azidoacetophenone is then oxidized using selenium dioxide to yield p-azidothis compound. nih.gov

The final product, p-APG, has a corrected melting point of 103-105°C. nih.gov It is designed with a this compound moiety to react with arginine residues and a p-azidoaryl function that generates a reactive nitrene upon UV light activation. nih.gov

The synthesis of this compound derivatives with substituents on the aromatic ring can generally be achieved by applying established oxidation methods to the corresponding substituted acetophenones. orgsyn.orgoup.com

Selenium Dioxide Oxidation: The selenium dioxide oxidation method has been successfully used for the synthesis of various substituted phenylglyoxals, including p-tolylglyoxal, p-methoxythis compound, and p-bromothis compound. orgsyn.org The oxidation of o-nitroacetophenone with selenium dioxide yields o-nitrothis compound. oup.com However, the oxidation of o-acetaminoacetophenone under similar conditions does not yield the expected glyoxal but instead results in o-acetaminophenylglyoxylic acid. oup.com

Other Oxidizing Agents: The oxidation of substituted acetophenones has been studied with other agents like potassium permanganate and acid dichromate. sphinxsai.com For instance, oxidation with potassium permanganate shows a reactivity order of p-nitro > m-nitro > p-bromo > p-chloro > acetophenone > p-methyl. This indicates that electron-withdrawing groups accelerate the reaction. A similar trend is observed with acid dichromate oxidation, where the final products are the corresponding substituted benzoic acids. sphinxsai.com

Pictet-Spengler Condensation: Substituted phenylglyoxals can be used as starting materials for further reactions, such as the Pictet-Spengler condensation with 5-hydroxy-L-tryptophan to create novel β-carboline derivatives. utm.my

Table 2: Synthesis of Substituted Phenylglyoxals via Selenium Dioxide Oxidation

| Starting Material | Product | Reference |

|---|---|---|

| p-Tolylacetophenone | p-Tolylglyoxal | orgsyn.org |

| p-Methoxyacetophenone | p-Methoxythis compound | orgsyn.org |

| p-Bromoacetophenone | p-Bromothis compound | orgsyn.org |

| o-Nitroacetophenone | o-Nitrothis compound | oup.com |

| p-Nitroacetophenone | p-Nitrothis compound | oup.com |

Anhydrous this compound is a yellow liquid that readily reacts with water to form a colorless, crystalline monohydrate. wikipedia.orgquora.comhmdb.ca This hydrate formation is a reversible reaction. wikipedia.orghmdb.ca

C₆H₅C(O)CHO + H₂O ⇌ C₆H₅C(O)CH(OH)₂

Upon heating, the hydrate loses water and regenerates the anhydrous liquid aldehyde. wikipedia.orghmdb.ca Due to the tendency of the anhydrous form to polymerize upon standing, this compound is often stored and sold as the more stable monohydrate. wikipedia.orgnih.govorgsyn.org The monohydrate appears as white to light yellow crystals with a melting point recorded between 76-79°C. wikipedia.org It is soluble in hot water and common organic solvents. orgsyn.org

The compound 2,2-dihydroxy-1-phenylethan-1-one is another name for this compound monohydrate. medchemexpress.comsigmaaldrich.com This stable form is used as an intermediate in pharmaceutical synthesis. medchemexpress.com

Synthesis of Substituted this compound Derivatives

Advanced Synthetic Strategies for this compound Conjugates

The specific reactivity of the dicarbonyl group in this compound towards the guanidinium group of arginine residues has spurred the development of advanced synthetic strategies for creating tailored bioconjugates. ucsf.edu These methods move beyond simple modification, aiming to install a variety of functional moieties onto proteins and peptides with high selectivity. sigmaaldrich.comsigmaaldrich.com A key challenge in this endeavor has been the limited availability of bifunctional this compound starting materials and the inherent sensitivity of the dicarbonyl group during complex chemical syntheses. sigmaaldrich.comsigmaaldrich.com

A prominent strategy involves the use of this compound derivatives that incorporate a secondary reactive handle, allowing for a two-step, or "plug-and-play," bioconjugation approach. researchgate.net This methodology typically involves an initial reaction of the this compound moiety with an arginine residue on a biomolecule. The now-attached this compound scaffold carries a bioorthogonal group, such as an azide, which can then be selectively reacted with a second molecule containing a complementary functional group (e.g., an alkyne). researchgate.netacs.org This approach offers significant modularity and flexibility, as the same arginine-modified protein can be conjugated with a wide array of probes, labels, or therapeutic agents. sigmaaldrich.com

One of the most effective implementations of this strategy utilizes p-azidothis compound (APG). researchgate.net The azide group on APG is largely inert to biological nucleophiles, making it an ideal bioorthogonal handle. researchgate.net After the initial selective conjugation of APG to an arginine residue, the azide group is available for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). sigmaaldrich.comresearchgate.net This reaction allows for the efficient and specific attachment of alkyne-containing molecules, such as fluorescent dyes, biotin tags, or drug molecules, to the modified protein. researchgate.net This method has been successfully used for the functionalization of proteins like RNase A, lysozyme, and native antibodies such as trastuzumab. researchgate.net

Triazolyl-Phenylglyoxal Reagents for Bioconjugation

A significant advancement in arginine-targeted bioconjugation is the development of pre-formed triazolyl-phenylglyoxal reagents. This approach leverages the power of click chemistry to synthesize the labeling reagent itself, which is then used for direct conjugation to proteins. sigmaaldrich.com

The synthesis of these reagents typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between p-azidothis compound (APG) and an alkyne-containing molecule of interest (e.g., a fluorophore, a biotin derivative, or a drug molecule). sigmaaldrich.comresearchgate.net This reaction is highly efficient and chemoselective, allowing the this compound functional group to be incorporated onto complex probe molecules in a straightforward manner. sigmaaldrich.com The resulting triazolyl-phenylglyoxal conjugate is a stable, ready-to-use reagent for modifying arginine residues. sigmaaldrich.com

The core principle of this methodology is the selective reaction between the this compound moiety of the reagent and the guanidinium group of arginine residues on a peptide or protein. researchgate.net This reaction proceeds under mild, neutral to basic bicarbonate buffer conditions and forms a stable hydroxyimidazole ring, covalently linking the probe molecule to the protein. researchgate.netnih.gov The triazole ring, formed during the synthesis of the reagent, is exceptionally stable and serves as an inert linker connecting the this compound head to the functional payload. sigmaaldrich.com

This strategy offers several advantages over other bioconjugation methods that target amino acids like lysine or cysteine. sigmaaldrich.comsigmaaldrich.com Arginine is frequently found on the surface of proteins due to its positively charged side chain, making it accessible for modification. sigmaaldrich.com Furthermore, the specific reactivity of this compound for arginine minimizes off-target reactions, leading to more homogeneous conjugates. nih.gov The ability to pre-synthesize a library of triazolyl-phenylglyoxal reagents with different functionalities provides a versatile toolkit for protein labeling and modification. sigmaaldrich.com

Recent research has also explored hapten-driven conjugation, where a this compound-triazole derivative is used to selectively modify a reactive arginine residue within a specific binding pocket of an antibody, demonstrating the high degree of site-selectivity that can be achieved. nih.gov

Below is a table summarizing key research findings on the application of triazolyl-phenylglyoxal reagents:

| Protein/Peptide Target | Reagent/Probe Attached | Key Findings |

| Model Proteins (RNase A, Lysozyme) | Biotin, Cy3 fluorescent dye | Efficient and selective modification of arginine residues was achieved. The method is compatible with a wide range of labels. sigmaaldrich.com |

| Native Antibodies (Trastuzumab) | Azide group via p-azidothis compound (APG) for subsequent cycloaddition | Demonstrated a "plug-and-play" approach for the functionalization of native antibodies, preserving antigen selectivity. |

| Dual Variable Domain (DVD)-IgG1 | This compound-triazole probes | Achieved highly stable and selective conjugation to a reactive arginine residue, proving orthogonal to lysine labeling. nih.gov |

| Various small proteins (HSA, ubiquitin, IL-2, IL-4) | [18F]fluorothis compound ([18F]FPG) | Developed a novel PET imaging agent by effectively and chemoselectively coupling the 18F-labeled this compound to arginine residues. acs.org |

Biological and Biomedical Research Applications of Phenylglyoxal

Protein Modification and Enzyme Inhibition Studies

Specific Modification of Arginine Residues in Proteins

Phenylglyoxal is recognized as a highly specific chemical modification reagent for arginine residues in proteins. nih.gov This specificity arises from the reaction between the dicarbonyl groups of this compound and the guanidinium group of arginine. While other dicarbonyl reagents like glyoxal and methylglyoxal also react with arginine, they tend to exhibit less specificity, reacting with lysine residues as well. nih.gov this compound's preference for arginine allows researchers to selectively target these residues to probe their functional importance. nih.gov

The modification of arginine residues by this compound has been demonstrated in a variety of proteins, leading to insights into their structure and function. The accessibility of arginine residues to this compound can vary, indicating differences in their location within the protein structure. nih.gov For instance, studies have shown that only a subset of the total arginine residues in proteins like ribonuclease A, α-chymotrypsin, and trypsin react readily with this compound, suggesting that these are located on the protein surface. nih.gov

In the case of ricin A-chain, a ribosome-inactivating protein, modification with this compound identified several arginine residues (Arg193, Arg196, Arg213, and Arg234/235) located outside the active site cleft. tandfonline.com The modification of these residues led to a significant loss of catalytic activity, suggesting they play a role in the depurination process or the initial binding to the ribosome. tandfonline.com Similarly, in creatine kinase, this compound modification was used to identify essential arginine residues at the nucleotide-binding site. pnas.orgpnas.org Mass spectrometry analysis revealed that Arg-291, along with other arginines near the ATP binding site, were modified, leading to complete enzyme inactivation. pnas.orgpnas.org

The reaction of this compound with arginine residues is generally considered irreversible and results in a stable product, which facilitates the identification of the modified residues and the study of the consequences of the modification. tandfonline.com This specific modification has been instrumental in implicating arginine residues in the active sites and binding domains of numerous enzymes and proteins. pnas.orgnih.gov

Table 1: Examples of Proteins with Arginine Residues Modified by this compound

| Protein | Number of Reactive Arginine Residues | Location/Function of Modified Residues | Reference |

|---|---|---|---|

| Ribonuclease A | 2 out of 4 | Accessible surface residues | nih.gov |

| α-Chymotrypsin | 2 out of 3 | Accessible surface residues | nih.gov |

| Trypsin | 1 out of 2 | Accessible surface residues | nih.gov |

| Ricin A-Chain | 4 (Arg193, 196, 213, 234/235) | Outside the active site cleft, contribute to catalysis/binding | tandfonline.com |

| Creatine Kinase | 3 (Arg-291 and others) | Nucleotide (ATP) binding site | pnas.orgpnas.org |

| Hageman factor (Factor XII) | Not specified | Leads to inhibition of coagulant properties | scientificlabs.co.ukselleckchem.com |

| Ca2+-ATPase | 1 (in Ala506-Gly595 peptide) | Nucleotide-binding site | nih.gov |

Enzyme Inactivation Mechanisms by this compound

This compound serves as a potent inhibitor for a wide range of enzymes, primarily through the covalent modification of essential arginine residues located within their active sites or substrate-binding domains. tandfonline.comnih.gov The inactivation mechanism often involves the formation of a stable adduct between this compound and the arginine's guanidinium group, which sterically or electronically disrupts the enzyme's ability to bind its substrate or perform its catalytic function. unibo.itscbt.com The specificity of this interaction allows researchers to deduce the presence and critical role of arginine in enzymatic reactions. nih.govnih.gov

The kinetics of inactivation by this compound often follow pseudo-first-order behavior, and the irreversible nature of the modification helps to pinpoint the crucial role of the targeted arginine. nih.govnih.gov Protection experiments, where the enzyme is pre-incubated with its substrate or a competitive inhibitor before the addition of this compound, are a common strategy to confirm that the modification is occurring at the active site. If the substrate protects the enzyme from inactivation, it strongly suggests that the modified arginine residue is located within the substrate-binding pocket. nih.govnih.govnih.gov

This compound is a potent inhibitor of mitochondrial aldehyde dehydrogenase (ALDH). scientificlabs.co.ukselleckchem.comnih.gov The inhibition mechanism involves the covalent modification of the enzyme's active site. scbt.com The electrophilic carbonyl groups of this compound react with nucleophilic residues, likely arginine, within the catalytic center of ALDH. scientificlabs.co.ukscbt.com This interaction forms a stable adduct, which alters the enzyme's three-dimensional structure and blocks its catalytic activity. scbt.com The consequence is an irreversible inhibition that significantly reduces the enzyme's capacity to metabolize aldehydes. scbt.comnih.gov This inhibitory action is distinct from other aldehydes that may act as substrates for ALDH; this compound's effect is not prevented by other ALDH inhibitors, indicating a direct and potent inactivation mechanism. nih.gov

This compound has been shown to be a strong inhibitor of both DNA and RNA polymerases from various sources, including eukaryotic cells, prokaryotes, and RNA tumor viruses. nih.gov The primary mechanism of inhibition is the interference with the template-binding function of these enzymes. nih.gov Research using avian myeloblastosis virus (AMV) DNA polymerase demonstrated that the presence of the template-primer complex during pre-incubation with this compound protects the enzyme from inactivation. nih.gov However, the substrate (deoxynucleoside triphosphates) or the primer alone does not offer this protection. nih.gov This suggests that this compound targets an essential arginine residue located at or near the template-binding site. nih.gov The modification by this compound appears to block the initiation of new DNA strands rather than the elongation of already initiated ones. nih.gov These findings imply a conserved mechanistic feature among template-dependent polymerases, highlighting the critical role of an arginine residue in their template-binding function. nih.gov In contrast, template-independent DNA polymerase, such as terminal deoxynucleotidyl-transferase, is not inhibited by this compound. nih.gov

This compound acts as an inhibitor of transketolase, a key enzyme in the pentose phosphate pathway. brieflands.comnih.govijcce.ac.ir The inactivation of transketolase by this compound suggests the involvement of essential arginine residues in its catalytic mechanism or substrate binding. ijcce.ac.ir Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, and its activity is crucial for the production of pentose phosphates for nucleotide synthesis and NADPH for reductive biosynthesis. nih.gov The inhibition of this enzyme by this compound disrupts these critical metabolic pathways. brieflands.comnih.gov

This compound irreversibly inhibits phosphoenolpyruvate carboxykinase (PEPCK), an enzyme critical in gluconeogenesis. brieflands.comnih.gov Studies on avian liver PEPCK have shown that this compound, along with other arginine-specific reagents, inactivates the enzyme. nih.gov Substrate protection studies indicate that the modification occurs at an arginine residue located at the CO2 binding site. nih.gov The presence of CO2 provides significant protection against inactivation by this compound. nih.gov Labeling experiments with radioactive this compound confirmed that in the absence of CO2, multiple arginine residues are modified, but in its presence, modification is reduced to one or two residues at the active site responsible for CO2 binding. nih.gov Similar findings in Saccharomyces cerevisiae PEPCK showed that substrates like phosphoenolpyruvate and ADP protect the enzyme from inactivation, again pointing to the modification of arginine residues at or near the substrate-binding site. nih.gov

Table 2: Summary of Enzymes Inhibited by this compound and Their Inactivation Mechanisms

| Enzyme | Mechanism of Inhibition | Key Findings | Reference |

|---|---|---|---|

| Aldehyde Dehydrogenase (ALDH) | Covalent modification of the active site. | Irreversible inhibition by forming a stable adduct, altering enzyme conformation. | scientificlabs.co.ukscbt.comnih.gov |

| DNA and RNA Polymerases | Interference with template binding. | Targets an essential arginine residue at the template-binding site, blocking initiation. | nih.gov |

| Transketolase | Inactivation through modification of essential arginine residues. | Disrupts the pentose phosphate pathway. | brieflands.comnih.govijcce.ac.ir |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Modification of arginine residues at the CO2/substrate binding site. | CO2 and substrates protect against inactivation, confirming active site modification. | nih.govnih.gov |

Inhibition of Pyridoxal Phosphate-Dependent Enzymes

This compound has been identified as an effective inhibitor of certain pyridoxal phosphate (PLP)-dependent enzymes. These enzymes are crucial for a wide range of metabolic processes involving amino acids. The inhibitory action of this compound stems from its ability to modify essential arginine residues within the active sites of these enzymes.

Research has demonstrated that the treatment of PLP-dependent enzymes with this compound leads to a time- and concentration-dependent loss of enzymatic activity. For instance, 2-amino-3-ketobutyrate CoA ligase from Escherichia coli, a PLP-dependent enzyme, is rapidly inactivated by this compound. nih.gov This inactivation is significantly mitigated by the presence of the coenzyme, pyridoxal 5'-phosphate, or the substrate, acetyl CoA, suggesting that the modified arginine residue is located at or near the active site. nih.gov Studies on the this compound-inactivated enzyme revealed that while the enzyme's affinity for its substrate (as indicated by the Km value) remains unchanged, its maximum reaction velocity (Vmax) is proportionally reduced with the level of inactivation. nih.gov

Further investigations using [14C]this compound have enabled the identification of the specific arginine residues crucial for enzyme function. In the case of E. coli 2-amino-3-ketobutyrate CoA ligase, sequencing data pointed to arginine-366 and/or arginine-368 as being located at the active site. nih.gov Similarly, studies on ADP-glucose pyrophosphorylase from the cyanobacterium Anabaena PCC 7120 showed that this compound treatment resulted in a loss of activity, with the inhibitor phosphate providing the most effective protection against this inactivation. nih.gov This implicated an arginine residue at the allosteric inhibitor-binding site. nih.gov Site-directed mutagenesis subsequently identified Arginine294 as the key residue essential for the inhibition of this enzyme by phosphate. nih.gov

| Enzyme | Organism | Effect of this compound | Protective Agents | Identified Arginine Residue |

| 2-amino-3-ketobutyrate CoA ligase | Escherichia coli | Time- and concentration-dependent inactivation nih.gov | Acetyl CoA, Pyridoxal 5'-phosphate nih.gov | Arg-366 and/or Arg-368 nih.gov |

| ADP-glucose pyrophosphorylase | Anabaena PCC 7120 | Time- and concentration-dependent inactivation nih.gov | Phosphate, 3-P-glycerate, Fructose-1,6-P2, Pyridoxal-P, ATP + Mg nih.gov | Arg-294 nih.gov |

| Type II dehydroquinases | Streptomyces coelicolor, Aspergillus nidulans | Inactivation, identification of functional arginine nih.gov | Not specified | Arg-19 (S. coelicolor), Arg-23 (A. nidulans) nih.gov |

| Creatine kinase (rabbit muscle) | Rabbit | Identification of arginines at nucleotide-binding site nih.gov | Not specified | Three distinct arginine residues nih.gov |

Probing Protein Structure and Function

The specific reactivity of this compound towards the guanidinium group of arginine residues makes it a widely used reagent for probing protein structure and function. nih.govevitachem.com Arginine residues are frequently located on the surface of proteins due to their high basicity and are often involved in critical interactions such as substrate binding and catalysis. nih.gov By modifying these residues, researchers can identify their role in protein function.

The combination of arginine modification by this compound with mass spectrometry (MS) has proven to be a powerful technique for identifying functional arginine residues in the active sites of proteins. nih.gov For example, this method was employed to pinpoint essential arginine residues in type II dehydroquinases and at the nucleotide-binding site of rabbit muscle creatine kinase. nih.gov The modification by this compound alters the mass of the arginine-containing peptide, allowing for its identification through MS analysis.

This compound's utility extends to the study of protein surface structure. nih.gov Although arginines are commonly found on protein surfaces, their reactivity can be influenced by their local environment, such as their involvement in intramolecular salt bridges with carboxylate groups. nih.gov This differential reactivity can be probed with this compound to map the surface topology of proteins. Furthermore, this compound-based probes have been developed to visualize post-translationally modified proteins, such as those containing citrulline, a residue derived from arginine. mdpi.comwikipedia.org

Advanced Glycation End-product (AGE) Formation Research

This compound is a key dicarbonyl compound involved in the formation of Advanced Glycation End-products (AGEs). AGEs are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars or dicarbonyls and proteins, lipids, or nucleic acids. Their accumulation is associated with aging and the pathogenesis of various diseases. uta.edu

Adduct Formation with Purine Bases

This compound is known to react with the guanidine group of the purine base guanine in DNA. nih.gov This reaction leads to the formation of DNA adducts, which are covalent modifications of the DNA molecule. The formation of these adducts can distort the DNA double helix, potentially leading to errors during DNA replication and transcription. nih.gov The reaction of this compound with guanine suggests its potential to induce genotoxic effects.

Role in Non-Enzymatic Protein Modification (Maillard Reaction Products)

This compound plays a significant role in the non-enzymatic modification of proteins through the Maillard reaction. uta.edu This complex series of reactions, also known as glycation, is a major contributor to the formation of AGEs in vivo. nih.govcore.ac.uk The Maillard reaction involves the reaction of a reducing sugar with an amino group of a protein, leading to the formation of a Schiff base and subsequently an Amadori product. core.ac.uk These early glycation products can then undergo further reactions to form highly reactive dicarbonyl compounds like this compound and methylglyoxal.

These dicarbonyls are potent cross-linking agents that react primarily with arginine and lysine residues in proteins. uta.educore.ac.uk this compound is particularly noted for its reaction with arginine residues, forming adducts such as imidazolinones. uta.edu Unlike some other dicarbonyls, this compound does not typically form crosslinks between arginine and lysine residues, which simplifies the analysis of modified proteins. uta.edu The modification of proteins by this compound can alter their structure and function, contributing to the pathological consequences of AGE accumulation. uta.edu Studies have used this compound treatment to identify proteins in human plasma that are susceptible to glycation. uta.edu

Cellular and Molecular Biology Investigations

The reactivity of this compound towards biological macromolecules makes it a subject of investigation in cellular and molecular biology, particularly in the context of DNA damage and cancer.

DNA Damage Induction and Cancer Cell Death Mechanisms

This compound has been identified as a DNA-damaging agent with potential anticancer activity. nih.gov Its ability to react with the guanine base in DNA can induce various forms of DNA damage. nih.gov Studies have shown that this compound induces cellular DNA damage, as measured by the alkaline comet assay and the γH2AX focus assay. nih.gov

Furthermore, this compound has been found to trap topoisomerase I and topoisomerase II, enzymes that are essential for DNA replication and transcription, leading to the formation of topoisomerase-DNA complexes. nih.gov The formation of these complexes is a significant source of DNA strand breaks. Research indicates that this compound may induce bulky distortions in the DNA double helix, which are typically repaired by the Nucleotide Excision Repair (NER) pathway, as well as DNA double-strand breaks, which are repaired by Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). nih.gov

The induction of DNA damage by this compound can trigger cell death pathways, particularly apoptosis. nih.gov The cytotoxic effects of this compound have been observed to be more pronounced in cancer cells compared to normal cells. nih.gov For example, lung cancer cells (A549) showed higher sensitivity to this compound-induced cell death than normal lung fibroblasts (MRC5). nih.gov Moreover, mammalian cell lines deficient in DNA repair pathways such as NER, HR, and NHEJ exhibit increased sensitivity to this compound. nih.gov This suggests that tumors with defects in these repair pathways may be particularly vulnerable to the cytotoxic effects of this compound. nih.gov

| Cell Line | DNA Repair Status | Sensitivity to this compound | Observed Effect |

| A549 (Lung Cancer) | Proficient | Higher sensitivity than normal cells nih.gov | Increased cell death nih.gov |

| MRC5 (Normal Lung Fibroblasts) | Proficient | Lower sensitivity than cancer cells nih.gov | Less cell death compared to A549 nih.gov |

| NER-deficient cell lines | Deficient | More sensitive than parental cells nih.gov | Increased cytotoxicity nih.gov |

| HR-deficient cell lines | Deficient | More sensitive than parental cells nih.gov | Increased cytotoxicity nih.gov |

| NHEJ-deficient cell lines | Deficient | More sensitive than parental cells nih.gov | Increased cytotoxicity nih.gov |

| K562 (Leukemia) | Not specified | Sensitive | Increased DNA damage |

Role of DNA Repair Pathways in this compound Cytotoxicity

This compound is recognized as a DNA-damaging agent. nih.gov Its cytotoxicity is significantly influenced by the proficiency of cellular DNA repair mechanisms. The compound is known to react with guanidine groups, including the guanine base in DNA, which can lead to the formation of DNA adducts and subsequent cellular damage. nih.gov

Studies have shown that mammalian cell lines with deficiencies in specific DNA repair pathways exhibit increased sensitivity to this compound. nih.gov This suggests that these pathways are crucial for repairing the types of DNA damage induced by this compound. The key repair pathways implicated in mitigating this compound's cytotoxic effects are:

Nucleotide Excision Repair (NER): This pathway is responsible for repairing bulky distortions in the DNA double helix. nih.gov The hypersensitivity of NER-deficient cells to this compound indicates that the compound may cause significant structural changes to DNA that are recognized and repaired by the NER machinery. nih.gov

Homologous Recombination (HR): HR is a critical pathway for the repair of DNA double-strand breaks (DSBs). The increased sensitivity of HR-deficient cells to this compound points to the compound's ability to induce DSBs. nih.gov

Role in Oxidative Stress and Hydrogen Peroxide Production

This compound's biological activity is also closely linked to its ability to induce oxidative stress, primarily through the generation of hydrogen peroxide (H₂O₂). Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS), like H₂O₂, and the cell's ability to detoxify these reactive products. frontiersin.org H₂O₂ is a relatively stable and diffusible ROS that can act as a signaling molecule at low concentrations but can cause significant damage to cellular macromolecules, including lipids, proteins, and nucleic acids, at higher concentrations. frontiersin.orgscielo.org.mx

Research has demonstrated that the cytotoxic effects of this compound can be partially mitigated by pretreatment with catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. nih.gov This finding strongly suggests that H₂O₂ production is a key mediator of this compound-induced cell death. nih.gov The formation of topoisomerase-DNA complexes, a marker of DNA damage induced by this compound, is also abolished by catalase pretreatment, further linking H₂O₂ production to the genotoxic effects of the compound. nih.gov

In Vivo RNA Structural Probing

This compound has emerged as a valuable chemical probe for studying RNA structure in vivo. semanticscholar.orgnih.govresearchgate.net Understanding the three-dimensional structure of RNA within a living cell is crucial for elucidating its various functions in biological processes. semanticscholar.orgbiorxiv.orgdntb.gov.ua

This compound, along with its analogs glyoxal and methylglyoxal, can readily penetrate the cell walls and membranes of various organisms, including plants (e.g., rice, Oryza sativa), Gram-positive bacteria (e.g., Bacillus subtilis), and Gram-negative bacteria (e.g., Escherichia coli), without requiring cell disruption or pH adjustments. semanticscholar.orgnih.gov This allows for the investigation of RNA structures in their native cellular environment. semanticscholar.org

The utility of this compound as an RNA structural probe stems from its specific reactivity with guanine nucleobases. semanticscholar.orgnih.govbiorxiv.org It preferentially modifies the Watson-Crick face of guanines that are not protected by base-pairing or protein binding, making them accessible to the chemical probe. semanticscholar.orgresearchgate.net This modification can be detected by techniques such as reverse transcription and gel electrophoresis, providing insights into the secondary and tertiary structure of RNA molecules. semanticscholar.org

Compared to other glyoxals, this compound has been identified as the most effective guanine probe for structural analysis in yeast species like Saccharomyces cerevisiae and Candida albicans. biorxiv.orgdntb.gov.ua Its bulkier structure may facilitate better positioning for reacting with the N1 of guanine. semanticscholar.org The development of this compound as a guanine-targeting reagent complements existing probes like dimethyl sulfate (DMS), which primarily targets adenines and cytosines, thereby enabling a more comprehensive analysis of RNA structures in vivo. semanticscholar.orgnih.gov

Therapeutic and Diagnostic Potential

The unique chemical properties and biological activities of this compound have led to investigations into its potential therapeutic and diagnostic applications.

Potential Antitumor Activities

This compound has demonstrated promising antitumor activities in vitro. nih.gov Its anticancer potential is primarily attributed to its ability to induce DNA damage and promote apoptosis in cancer cells. nih.gov As previously discussed, this compound's reactivity with the guanine base of DNA leads to the formation of DNA adducts, bulky distortions, and double-strand breaks. nih.gov

Cancer cells often have deficiencies in their DNA repair pathways, making them more susceptible to DNA-damaging agents than normal cells. nih.govresearchgate.net This differential sensitivity is a cornerstone of many cancer chemotherapies. Studies have shown that cancer cell lines with defects in NER, HR, and NHEJ are hypersensitive to the cytotoxic effects of this compound. nih.gov For example, lung cancer cells (A549) have been found to be more sensitive to this compound-induced cell death than normal lung fibroblasts (MRC5). nih.gov

Furthermore, the induction of oxidative stress through the production of hydrogen peroxide is another key mechanism underlying this compound's antitumor activity. This dual mechanism of inducing both direct DNA damage and oxidative stress makes this compound a compound of interest for further development as an anticancer agent. Derivatives of this compound, such as certain imidazole derivatives, have also shown cytotoxic activity against human breast cancer (MCF-7) and human liver cancer (HepG2) cell lines. tandfonline.com

Potential Anti-inflammatory Activities

This compound and its derivatives have been investigated for their potential anti-inflammatory properties. researchgate.netresearchgate.net Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Some studies have synthesized and evaluated derivatives of phenylglyoxylic acid for their anti-inflammatory effects. researchgate.net

In one study, several phenylglyoxylic acid derivatives were tested in mice and showed a reduction in edema formation, a hallmark of inflammation. researchgate.net Certain synthesized compounds demonstrated significant anti-inflammatory activity, with some appearing to be dose-dependent. researchgate.net Another study reported the synthesis of disubstituted and trisubstituted imidazoles using this compound, with two of the resulting compounds showing good anti-inflammatory activity in a carrageenan-induced rat paw edema test, along with low ulcerogenic activity. researchgate.net The potential anti-inflammatory effects of this compound and its derivatives suggest their utility in developing new therapeutic agents for inflammatory conditions.

Antimicrobial Properties

This compound has been recognized for its antimicrobial properties against a range of microorganisms. nih.govnih.gov It is effective against both bacteria and fungi, although its spectrum of activity can differ from other dicarbonyl compounds. nih.govnih.gov

Research has shown that this compound is particularly effective against Gram-positive bacteria. nih.govnih.gov It has also been found to inhibit the growth of Escherichia coli K12 and yeast. nih.gov The antimicrobial action of this compound is thought to be due to its ability to react with arginine residues in microbial enzymes, leading to their inactivation and the disruption of essential metabolic processes. nih.gov

Furthermore, this compound has been investigated for its potential use as a food protectant. It has shown effectiveness against Clostridium botulinum spores and vegetative cells, and it can delay neurotoxin production in canned broths. nih.gov Schiff bases synthesized from this compound have also demonstrated significant antibacterial activity against ESKAP pathogens, including Staphylococcus aureus and Acinetobacter baumannii, as well as antifungal capabilities against pathogenic fungi like Candida albicans. citedrive.comresearchgate.net

Development of this compound-Based Probes for Citrullination Detection

The post-translational modification of arginine to citrulline, known as citrullination, is implicated in various physiological processes and is a hallmark of several diseases, including rheumatoid arthritis and cancer. mdpi.comresearchgate.net this compound-based probes have become indispensable tools for studying this modification due to their ability to selectively react with the ureido group of citrulline. mdpi.comroyalsocietypublishing.org

Antibody-Independent Detection Methods

Traditional detection of citrullinated proteins often relies on antibodies raised against chemically modified citrulline. mdpi.comresearchgate.net However, this compound offers a versatile and robust antibody-independent strategy. mdpi.comnih.gov The core of this method is the specific chemical reaction between this compound and the ureido group of a citrulline residue under highly acidic conditions. mdpi.comresearchgate.net At acidic pH, the guanidino group of arginine becomes protonated and is thus unreactive towards the glyoxal moiety, ensuring selectivity for citrulline. researchgate.netnih.gov This chemoselective reaction has been adapted for various detection platforms, including on-blot procedures for Western blotting, providing a sensitive alternative to antibody-based methods. mdpi.com

Fluorescently Labeled this compound Probes (e.g., Rhodamine-PG)

To visualize and quantify citrullinated proteins, fluorescent tags have been appended to the this compound core. A prominent example is the rhodamine-phenylglyoxal (Rh-PG) probe. researchgate.netnih.gov This probe covalently modifies the urea group of citrulline, and the resulting adduct can be directly visualized via SDS-PAGE and fluorescent scanning. nih.govresearchgate.net

The Rh-PG probe offers several advantages:

High Sensitivity : It has a low limit of detection, capable of identifying citrullinated proteins in the femtomole range. google.com For instance, the detection limit is approximately 10 ng for citrullinated histone H3 and as low as 1 ng for autodeiminated PAD4, a key citrullinating enzyme. caymanchem.com

High Throughput : The methodology allows for the rapid and simultaneous analysis of many samples. researchgate.net

Kinetic Analysis : Its sensitivity enables the monitoring of the kinetics of protein citrullination over time. nih.gov

In Vivo Applications : Rh-PG has been used to identify disease biomarkers in animal models, such as demonstrating dynamic changes in protein citrullination in a mouse model of colitis. researchgate.net

Biotinylated this compound Probes

Building on the this compound scaffold, biotin-conjugated this compound (Biotin-PG or BPG) probes have been developed to facilitate the enrichment and isolation of citrullinated proteins from complex biological mixtures. researchgate.netnih.gov The biotin tag serves as a high-affinity handle that can be captured by streptavidin-coated beads. royalsocietypublishing.org

Key applications of Biotin-PG probes include:

Enrichment for Mass Spectrometry : They are used to selectively pull down and concentrate citrullinated proteins from cell lysates or body fluids, which significantly enhances their identification by mass spectrometry. researchgate.netroyalsocietypublishing.org

Antibody Surrogate : In Western blotting, Biotin-PG can be used to label citrullinated proteins, which are then detected using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP), bypassing the need for a primary antibody. researchgate.netnih.gov

Proteomic Discovery : This approach has enabled the identification of novel citrullinated proteins, such as those involved in RNA splicing, from PAD2-expressing cells. nih.gov

The limit of detection for Biotin-PG is comparable to that of Rh-PG, in the range of approximately 10 ng (or ~700 fmol) of citrullinated histone H3. google.com

Isotopic this compound Probes (e.g., Heavy/Light this compound)

For quantitative proteomics, isotopic versions of this compound probes have been synthesized. google.com These probes, such as a ¹³C-tagged "heavy" this compound (PG H), can be used in conjunction with their "light" counterparts for comparative and quantitative mass spectrometry experiments. google.com This strategy allows for the precise quantification of changes in protein citrullination between different biological samples. google.com Another approach involves using brominated this compound derivatives; the natural isotopic pattern of bromine (~1:1 ratio of ⁷⁹Br/⁸¹Br) provides a distinct signature in mass spectrometry, aiding in the identification of labeled species. researchgate.netcreative-proteomics.com These isotopic methods are powerful tools for determining the rate and extent of citrullination and identifying specific modification sites. google.com

Table 1: Characteristics of this compound-Based Probes for Citrullination

| Probe Type | Reporter Tag | Primary Application | Detection Method | Limit of Detection (LOD) | Reference(s) |

|---|---|---|---|---|---|

| Rhodamine-PG (Rh-PG) | Rhodamine | Visualization & Quantification | Fluorescence Scanning | ~1-10 ng | nih.govcaymanchem.comnih.gov |

| Biotin-PG (BPG) | Biotin | Enrichment & Isolation | Western Blot (Streptavidin), Mass Spectrometry | ~10 ng | researchgate.netgoogle.comnih.gov |

| Isotopic PG | ¹³C / Bromine | Quantitative Analysis | Mass Spectrometry | Not specified | researchgate.netgoogle.comcreative-proteomics.com |

| Azido-PG | Azide | Versatile Labeling | Click Chemistry with Alkyne Probes (e.g., Alkyne-Biotin) | Comparable to antibody methods | mdpi.comnih.gov |

Potential in Biomaterial Development as a Cross-linking Agent

This compound and its analogs are utilized as cross-linking agents to enhance the properties of biomaterials for tissue engineering. ontosight.airsc.org Cross-linking is a critical process that improves the mechanical strength, stability, and degradation resistance of biomaterial scaffolds, making them suitable for clinical applications. revmaterialeplastice.ro

Glyoxal, a related and simpler dicarbonyl, is known to effectively cross-link biopolymers like collagen and chitosan by forming bonds with free amino groups. mdpi.comresearchgate.net Similarly, this compound derivatives such as 4-hydroxythis compound have been used as cross-linking agents to study protein-protein interactions and to develop new biomaterials. ontosight.ai These agents can create covalent bonds within and between polymer chains in materials like solubilized extracellular matrix (ECM), forming stable, porous, and elastic scaffolds. researchgate.netnih.gov For example, glyoxal has been used to cross-link solubilized articular cartilage ECM to produce scaffolds that are non-immunogenic and support the growth of cartilage tissue, demonstrating the potential of such cross-linkers in orthopedic applications. researchgate.netnih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| 4-azidothis compound |

| 4-hydroxythis compound |

| Antipyrine |

| Arginine |

| Biotin |

| Biotin-phenylglyoxal (Biotin-PG) |

| Brominated this compound |

| Citrulline |

| Collagen |

| Diacetyl monoxime |

| Glyoxal |

| This compound |

| Rhodamine |

| Rhodamine-phenylglyoxal (Rh-PG) |

Thrombogenicity Reduction on Prostheses

The interaction between blood and foreign materials is a critical factor in the long-term success of prosthetic devices, particularly those in direct contact with the bloodstream, such as vascular grafts and heart valves. A primary complication is thrombogenicity, the tendency of a material to induce blood clot (thrombus) formation, which can lead to device failure and severe clinical events for the patient. Research into surface modification techniques to improve the blood compatibility of biomaterials is an ongoing effort in biomedical engineering. One area of investigation has involved the chemical modification of prosthetic surfaces to make them less reactive to blood components.

This compound, a dicarbonyl compound known for its ability to selectively modify arginine residues, has been explored for its potential to reduce the thrombogenicity of prostheses. The underlying principle of this application is to alter the surface chemistry of the prosthetic material to create a less thrombogenic interface.

Detailed Research Findings

The concept of using this compound to mitigate thrombosis on prosthetic devices dates back to research in the late 1970s. A 1978 patent described the use of this compound as an effective agent for reducing thrombogenicity on the surface of collagen-based vascular graft prostheses. nih.gov The proposed mechanism involves the reaction of this compound with the guanidino groups of arginine residues present in the collagen structure of the prosthesis. nih.gov

This chemical modification is believed to render the surface charge of the prosthesis more negative. nih.gov The alteration of the surface charge is a key factor in reducing thrombogenicity, as it can repel negatively charged blood components like platelets, thereby inhibiting their adhesion and activation, which are critical initial steps in the coagulation cascade. By modifying the arginine sites on the collagen helix, this compound was reported to enhance the blood-contacting properties of vascular or valve prostheses. nih.gov

While the foundational concept was established, extensive recent studies specifically detailing the use of this compound for this purpose on commercial prostheses are limited in publicly available literature. However, the principle of modifying surfaces with arginine or arginine-mimicking molecules to improve hemocompatibility has been a subject of broader research. For instance, studies on other biomaterials have shown that grafting L-arginine onto surfaces can significantly suppress platelet adhesion and reduce thrombus formation. In one such study, modifying polyethylene terephthalate (PET) films with L-arginine resulted in a 67% reduction in thrombus formation compared to unmodified PET. nih.gov Another study focusing on bioprosthetic heart valves demonstrated that grafting arginine onto glutaraldehyde-crosslinked porcine pericardium led to a 78% decrease in platelet adhesion. ahajournals.org These findings, while not directly involving this compound, support the general hypothesis that modification of surface arginine content can be a viable strategy for reducing thrombogenicity.

The table below summarizes findings from studies on the modification of biomaterial surfaces with arginine to reduce thrombogenicity. It is important to note that these studies utilize L-arginine grafting rather than this compound modification, but the data illustrates the potential impact of arginine modification on blood compatibility.

Interactive Data Table: Effect of Arginine Modification on Biomaterial Thrombogenicity

| Biomaterial | Modifying Agent/Method | Key Finding | Quantitative Result | Reference |

| Polyethylene Terephthalate (PET) Film | L-Arginine grafting via glutaraldehyde cross-linker | Reduced thrombus formation | ~67% reduction compared to unmodified PET | nih.gov |

| Porcine Pericardium (for bioprosthetic heart valves) | Methacrylated arginine copolymerization | Decreased platelet adhesion | ~78% decrease compared to glutaraldehyde-crosslinked control | ahajournals.org |

| Poly(ethyleneimine) derivative | L-Arginine modification | Improved blood compatibility | Enhanced transfection efficiency with improved cell viability | nih.gov |

This table is based on data from studies on L-arginine modification of various biomaterials and is intended to illustrate the principle of arginine's role in reducing thrombogenicity. The findings are not directly from studies using this compound on prostheses.

Analytical and Spectroscopic Methodologies in Phenylglyoxal Research

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of phenylglyoxal and its derivatives. researchgate.net Its versatility allows for both the direct analysis of this compound and its use as a derivatization agent to enable the detection of other compounds. nih.govresearchgate.net Reverse-phase (RP) HPLC is a common method for analyzing this compound, often using a C18 column. sielc.comtandfonline.com The mobile phase typically consists of a mixture of an aqueous buffer (like a phosphate buffer) and an organic solvent such as acetonitrile or methanol. sielc.comtandfonline.com For applications compatible with mass spectrometry, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

A specific method for the separation of this compound involves a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com In another application, HPLC was used to monitor the progress of reactions involving this compound, such as its reaction with anilines. chemrxiv.orggoogle.com

The following table summarizes representative HPLC conditions used in this compound-related research:

Table 1: HPLC Methods in this compound Research

| Analyte/Application | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| This compound | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Not Specified | sielc.com |

| This compound bis(guanylhydrazone) (PGBG) | C18 | Phosphate buffer (0.05 M, pH 3.5), Methanol (83:17), 1.5 mM Sodium Butane Sulfonate | UV (280 nm) | tandfonline.com |

| Ganciclovir derivative with this compound | Reversed-phase column | Acetonitrile, 1 mM Phosphate buffer (pH 6.2) (18:82, v/v) | Fluorescence (Ex: 365 nm, Em: 512 nm) | nih.gov |

| 1,1-dimethylhydrazine (UDMH) derivative with this compound | Not Specified | Not Specified | Tandem Mass Spectrometry (MS/MS) | researchgate.net |

| Guanine and its nucleosides/nucleotides derivative with this compound | Not Specified | Not Specified | Fluorescence | dntb.gov.ua |

This compound is frequently used as a precolumn derivatization reagent in HPLC to enhance the detection of analytes that lack a suitable chromophore or are difficult to ionize. This approach is particularly powerful when coupled with tandem mass spectrometry (HPLC-MS/MS). The derivatization reaction with this compound introduces a phenyl group, which facilitates detection.

A notable application is the highly sensitive determination of 1,1-dimethylhydrazine (UDMH) in water samples. researchgate.net In this method, UDMH is derivatized with this compound before analysis by HPLC-MS/MS. The reaction conditions, chromatographic separation, and MS/MS detection parameters are optimized to achieve low detection limits. researchgate.net This method is advantageous as it does not require a preconcentration step. researchgate.net The derivatization of UDMH with this compound results in a product that can be monitored using selected reaction monitoring (SRM) in the mass spectrometer, providing high selectivity and sensitivity. researchgate.netresearchgate.net For instance, the transition of m/z 177 → 105 has been used for the detection of the UDMH-phenylglyoxal derivative. researchgate.net

Another example is the determination of the antiviral drug ganciclovir in human serum. nih.gov Ganciclovir is extracted from the serum and then converted into a fluorescent derivative by reacting with this compound. The resulting derivative is separated by reversed-phase HPLC and detected by spectrofluorometry. nih.gov Similarly, this compound has been used for the pre-column fluorescence derivatization of guanine and its nucleosides and nucleotides for their determination by HPLC. dntb.gov.ua

Mass Spectrometry (MS) in this compound Studies

Mass spectrometry is an indispensable tool for characterizing this compound and its reaction products, especially in the context of protein modification. It provides detailed information on molecular weight and structure.

Electrospray ionization mass spectrometry (ESI-MS) is widely used to study the covalent modification of proteins and peptides by this compound. nih.gov This technique allows for the gentle ionization of large biomolecules, enabling the determination of their molecular mass with high accuracy. By comparing the mass of a protein before and after reaction with this compound, the number of modified amino acid residues can be determined. researchgate.net

ESI-MS has been employed to identify functional arginine residues in enzymes like type II dehydroquinases. nih.gov The progress of reactions between L-arginine and this compound has been monitored over time using liquid chromatography-ESI-MS (LC-ESI-MS). researchgate.net These studies have shown the formation of 1:1 and 1:2 adducts between L-arginine and this compound. researchgate.netresearchgate.net ESI-MS analysis of this compound-modified creatine kinase revealed species corresponding to the unmodified enzyme, as well as once- and twice-modified forms. pnas.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and for identifying specific modifications in complex biological samples. chemrxiv.org Techniques like Fourier transform ion cyclotron resonance (FTICR) mass spectrometry and Orbitrap mass spectrometry are examples of HRMS.

HRMS has been instrumental in the study of protein modification by this compound. In research on creatine kinase, high-resolution tandem mass spectrometry (MS/MS) was used to pinpoint the specific arginine residues that were modified by this compound. pnas.orgpnas.org The high mass accuracy allows for the confident identification of the mass shift caused by the this compound adduct. For example, a mass shift of +116 Da is consistent with the addition of a this compound molecule accompanied by the loss of a water molecule. pnas.org HRMS is also used to confirm the structure of novel compounds synthesized from this compound. chemrxiv.org

Cross-linking mass spectrometry (CXMS) is a powerful technique for obtaining low-resolution structural information about proteins and protein complexes. plos.orgnih.gov It involves covalently linking amino acid residues that are in close proximity in the three-dimensional structure of a protein using a bifunctional reagent. The identification of these cross-linked peptides by mass spectrometry provides distance constraints that can be used in computational modeling of protein structures. nih.govkorambiotech.com

While this compound itself is a monofunctional reagent, bifunctional analogs have been developed for CXMS. For instance, 1,4-phenyl-diglyoxal (PDG) and 4,4'-biphenyl-diglyoxal (BDG) are arginine-specific bifunctional cross-linkers. nih.gov These reagents contain two 1,2-dicarbonyl functions capable of reacting with the guanido group of arginine residues. nih.gov The analysis of proteins treated with these cross-linkers by ESI-FTICR mass spectrometry allows for the identification of both intramolecular and intermolecular cross-links, providing insights into protein folding and protein-protein interactions. nih.gov

High-Resolution Mass Spectrometry (HRMS)

Spectroscopic Techniques

Spectroscopic techniques are fundamental for the structural elucidation and quantification of this compound and its derivatives.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is used to study electronic transitions in molecules. This compound exhibits characteristic UV absorption due to its aromatic ring and carbonyl groups. tandfonline.com The reaction of this compound with amino acids, such as the arginine residues in proteins, leads to changes in the UV-Vis spectrum. For example, the modification of cyclophilin B with p-hydroxythis compound results in a new absorption maximum at 335 nm. researchgate.net The molar extinction coefficient of this adduct can be used to quantify the extent of arginine modification. researchgate.net UV detection is also commonly coupled with HPLC for the quantification of this compound and its derivatives. tandfonline.comtandfonline.com

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound monohydrate shows characteristic absorption bands for the carbonyl groups and the aromatic ring. nih.govthermofisher.com FT-IR can be used to confirm the identity of synthesized this compound derivatives and to study the chemical changes occurring during its reactions. rsc.org For instance, in the synthesis of 2-acylbenzothiazoles from this compound, FT-IR was used to characterize the final product, showing characteristic peaks for the carbonyl and other functional groups. rsc.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules in solution. Both ¹H NMR and ¹³C NMR are used to characterize this compound and its reaction products. mimedb.orgrsc.org The ¹H NMR spectrum of this compound shows signals corresponding to the aromatic protons and the aldehydic proton. tandfonline.com NMR has been used to study the equilibrium between this compound and its hydrate. rsc.org Furthermore, complex structures of compounds synthesized from this compound have been elucidated using a combination of 1D and 2D NMR techniques, including COSY, NOESY, HSQC, and HMBC, in conjunction with high-resolution mass spectrometry. chemrxiv.org

The following table summarizes key spectroscopic data for this compound and its derivatives.

Table 2: Spectroscopic Data for this compound and Related Compounds

| Technique | Compound/Derivative | Key Spectral Features | Reference |

|---|---|---|---|

| UV-Vis | p-hydroxythis compound-modified cyclophilin B | λmax ≈ 335 nm | researchgate.net |

| UV-Vis | This compound in reaction with 1,2-diaminobenzene | Measurement of UV spectra for kinetic studies | cas.cz |

| FT-IR | This compound monohydrate | Conforms to standard spectra showing carbonyl and aromatic bands | nih.govthermofisher.com |

| FT-IR | Benzo[d]thiazol-2-yl(phenyl)methanone | 1667 cm⁻¹ (C=O) | rsc.org |

| ¹H NMR | This compound | Signals at δ 7.5-8.0 ppm (aromatic protons) | tandfonline.com |

| ¹³C NMR | Benzo[d]thiazol-2-yl(phenyl)methanone | δ 185.2 ppm (C=O) | rsc.org |

UV-Visible Spectroscopy

UV-Visible spectroscopy is a key technique for studying the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands that correspond to the excitation of electrons from lower to higher energy orbitals. For instance, this compound derivatives exhibit an absorption maximum (λₘₐₓ) at approximately 240 nm. vulcanchem.com When this compound reacts with arginine residues in proteins, a distinct spectral change occurs, with a new absorption maximum appearing around 335 nm. researchgate.net This shift is indicative of the formation of a new chromophore and is utilized to quantify the extent of protein modification. researchgate.net

The UV-visible spectrum of phenylglyoxylic acid, a related compound, also provides a reference for understanding the electronic properties of the this compound system. researchgate.net The interaction of this compound with enzymes can also be monitored using UV-Vis spectroscopy, revealing changes in the spectrum upon substrate binding and conversion. missouristate.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of the chemical bonds within this compound. The technique provides a molecular fingerprint, with specific absorption bands corresponding to the stretching and bending of different functional groups. The IR spectrum of this compound has been recorded using various techniques, including potassium bromide (KBr) pellets and in the vapor phase. nih.govnih.gov

Key vibrational frequencies for related compounds offer insight into the expected spectrum of this compound. For example, in the analysis of benzo[d]thiazol-2-yl(phenyl)methanone, characteristic IR peaks (in KBr) were observed at 1667 cm⁻¹ (likely corresponding to the C=O stretch), 1596 cm⁻¹, and 1574 cm⁻¹. rsc.org The presence of both carbonyl groups in this compound would be expected to give rise to distinct stretching frequencies in the region of 1650-1750 cm⁻¹.

| Technique | Instrumentation | Source of Sample | Reference |

| FTIR (KBr) | Bruker Tensor 27 FT-IR | Alfa Aesar, Thermo Fisher | nih.gov |

| ATR-IR | Not specified | Aldrich | nih.gov |

| Vapor Phase IR | Not specified | Not specified | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, COSY, NOESY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in this compound.

¹H-NMR: Proton NMR (¹H-NMR) provides information about the chemical environment of the hydrogen atoms. The ¹H-NMR spectrum of this compound monohydrate has been recorded using a Varian A-60 instrument with a sample from Aldrich Chemical Company, Inc. nih.gov In studies of related reactions, ¹H-NMR has been used to monitor the kinetics and identify intermediates, such as the this compound aldehyde group and its hemiacetal form. rsc.org Predicted ¹H-NMR spectra for this compound in D₂O are also available from databases, suggesting expected chemical shifts for the aromatic and aldehydic protons. mimedb.org